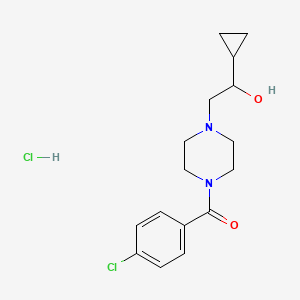

![molecular formula C22H28ClN7O B2496738 2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 1207046-09-0](/img/structure/B2496738.png)

2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that are carefully designed to introduce or modify specific functional groups within the molecule. For instance, the synthesis of similar pyrazolo[3,4-d]pyrimidinyl piperazines typically involves nucleophilic substitution reactions, reductive amination, amide hydrolysis, and N-alkylation steps. These steps are crucial for constructing the complex molecular architecture of the compound, involving various starting materials such as chlorophenyl derivatives, piperidine, and ethanol or ethanolic solutions as solvents. Optimizing conditions such as reaction time, temperature, and molar ratios is essential for achieving high yields and purity of the final product (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol" is characterized by the presence of multiple heterocyclic rings, such as pyrazolo[3,4-d]pyrimidine, which are crucial for their biological activity. Conformational analysis and quantum chemical calculations, such as AM1 molecular orbital methods, can provide insights into the energetic stability of various conformers. These analyses help in understanding the steric and electronic requirements for binding to biological targets (J. Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol" and its analogs involves interactions with various reagents and catalysts to produce new compounds with potential biological activities. Reactions such as nucleophilic substitution, cycloaddition, and alkylation are common in modifying the core structure to enhance or modify its pharmacological profile. These reactions are pivotal for the development of new therapeutic agents with improved efficacy and selectivity (A. Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and crystal structure, are critical for their formulation and application in drug development. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy provide valuable information about the molecular conformation, the arrangement of atoms, and the presence of specific functional groups. These analyses are essential for the accurate characterization of the compound and its derivatives (Silvia Cruz et al., 2008).

Chemical Properties Analysis

The chemical properties of "2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol" include its reactivity towards various biochemical pathways and targets. Studies on similar compounds have shown that they can interact with a range of receptors and enzymes, indicating their potential as therapeutic agents. The understanding of these interactions at the molecular level is crucial for the design of compounds with desired biological activities (Brijesh Kumar Srivastava et al., 2008).

科学的研究の応用

Chemical Synthesis

The compound 2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol serves as a precursor in the synthesis of complex polyfunctional pyrazolyl substituted and pyrazolofused pyridines. It undergoes reactions forming novel polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines in one-pot reactions. These compounds are of interest due to their varied potential applications in medicinal chemistry and materials science (Latif, Rady, & Döupp, 2003).

Antimicrobial Activity

New pyridine derivatives, including those synthesized from 2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol, have been studied for their antimicrobial activity. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Interaction

The compound has been used to study molecular interactions with CB1 cannabinoid receptors. It serves as a potent and selective antagonist for CB1 receptors, providing insights into the conformational preferences and binding modes of ligands at the receptor. This research aids in the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Analgesic and Antiparkinsonian Activities

Compounds synthesized from 2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol have been evaluated for their analgesic and antiparkinsonian activities. These studies demonstrate the potential of such derivatives in developing new therapeutic agents for pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2008).

Anticancer Activity

Novel pyrazolopyrimidines derivatives, synthesized from the compound, have shown potential as anticancer and anti-5-lipoxygenase agents. These findings suggest their use in developing new anticancer strategies and exploring the role of 5-lipoxygenase in cancer progression (Rahmouni et al., 2016).

特性

IUPAC Name |

2-[4-[1-(4-chlorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN7O/c23-17-4-6-18(7-5-17)30-21-19(16-24-30)20(28-8-2-1-3-9-28)25-22(26-21)29-12-10-27(11-13-29)14-15-31/h4-7,16,31H,1-3,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHWPVIQSITAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)Cl)N5CCN(CC5)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)

![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)